4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

Sulfonyl chloride Building block Medicinal chemistry

Researchers developing sulfonamide-based kinase inhibitors require a sulfonyl chloride with a defined electronic profile. Generic analogs lack the para-substituted 2-oxopyrrolidin-1-yl pharmacophore critical for target potency and selectivity. • Enables rapid installation of the 2-oxopyrrolidin-1-yl motif into amine-containing scaffolds for CNS and kinase programs. • Validated synthetic intermediate in pharmaceutical patents (e.g., US2008/200471 A1) for neurological indications. • Supplied at ≥97% purity with an established commercial supply chain supporting gram-to-kilogram scale-up.

Molecular Formula C10H10ClNO3S
Molecular Weight 259.71 g/mol
CAS No. 112539-09-0
Cat. No. B058268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
CAS112539-09-0
Molecular FormulaC10H10ClNO3S
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2
InChIKeyOUAVTZYGHGCCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Product Overview


4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS: 112539-09-0) is a heteroaromatic sulfonyl chloride building block with the molecular formula C₁₀H₁₀ClNO₃S and a molecular weight of 259.71 g/mol. Its structure features a reactive benzenesulfonyl chloride group para-substituted with a 2-oxopyrrolidin-1-yl moiety, a heterocyclic motif that imparts distinct physicochemical properties including a calculated logP of 0.13–1.4 and a measured melting point of 104–105 °C [1] . As a potent electrophile, the sulfonyl chloride group readily participates in nucleophilic substitution reactions with amines, alcohols, and thiols, enabling the rapid construction of sulfonamide, sulfonate ester, and sulfonothioate derivatives . This compound is supplied in solid form at purities ranging from 95% to 98% and serves as a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Why Generic Substitution Fails


In-class substitution of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with other benzenesulfonyl chlorides is not a trivial interchange. The presence of the para-substituted 2-oxopyrrolidin-1-yl heterocycle fundamentally alters the electronic environment and steric profile of the molecule compared to unsubstituted (benzenesulfonyl chloride), electron-donating (4-methylbenzenesulfonyl chloride), or electron-withdrawing (4-nitrobenzenesulfonyl chloride) analogs. These differences manifest in quantifiable variations in key properties such as solubility (calculated 0.44 g/L in water), lipophilicity (logP 0.13), and, most critically, the downstream biological and physicochemical profile of the final sulfonamide or sulfonate product . Relying on a generic sulfonyl chloride without the specific 2-oxopyrrolidin-1-yl motif risks compromising the intended potency, selectivity, or pharmacokinetic properties of the target molecule, particularly in applications where the heterocycle serves as a pharmacophore or modulates target engagement .

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Product-Specific Evidence


Structural and Electronic Differentiation

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is structurally differentiated from simpler benzenesulfonyl chlorides by the presence of a para-substituted 2-oxopyrrolidin-1-yl heterocyclic ring. This modification introduces a distinct electronic and steric environment. Its calculated logP of 0.13–1.4 and aqueous solubility of 0.44 g/L place it in a unique physicochemical space compared to unsubstituted benzenesulfonyl chloride (logP ~1.4) or the more lipophilic 4-methylbenzenesulfonyl chloride (logP ~2.1). These differences are critical for modulating the properties of the final conjugated molecule [1].

Sulfonyl chloride Building block Medicinal chemistry

Electrophilic Reactivity and Stability

As a sulfonyl chloride, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a potent electrophile. Its reactivity is quantitatively characterized by a predicted pKa of -4.04 ± 0.20, indicating a highly reactive center for nucleophilic attack. This reactivity is comparable to other electron-deficient benzenesulfonyl chlorides, but the presence of the 2-oxopyrrolidin-1-yl group introduces a moderate electron-donating effect via resonance from the nitrogen, which may subtly modulate the electrophilicity of the sulfonyl center compared to, for example, a para-nitro substituent (which would significantly increase reactivity) [1].

Electrophile Nucleophilic substitution Sulfonyl chloride

Utility in Pharmaceutical Patents

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is explicitly cited as a key intermediate in the synthesis of therapeutic compounds. US Patent Application US2008/200471 A1, assigned to Memory Pharmaceuticals Corporation, details the use of this specific sulfonyl chloride on page/column 52 for the preparation of 2-oxo-1-pyrrolidine derivatives intended for the treatment of epilepsy, epileptogenesis, seizure disorders, and other neurological conditions [1]. This direct citation in a pharmaceutical patent distinguishes it from general-purpose sulfonyl chlorides that lack such a defined and commercially valuable synthetic pathway.

Patent Pharmaceutical intermediate Epilepsy

Commercial Availability and Purity

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is commercially available from multiple global suppliers (e.g., Thermo Fisher Scientific, BOC Sciences, Apollo Scientific) with verified purity specifications ranging from 95% to 98%. This contrasts with less common or custom-synthesis-only sulfonyl chlorides, where lead times and purity assurance may be less reliable. For example, Thermo Fisher offers the compound at 97% purity with a melting point specification of 104–105 °C, providing a clear quality benchmark for procurement .

Sourcing Purity Building block

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Application Scenarios


2-Oxopyrrolidine-Based Neurological Therapeutics

Researchers and process chemists developing 2-oxopyrrolidine derivatives for neurological indications, such as epilepsy and seizure disorders, should prioritize this sulfonyl chloride. Its direct use as an intermediate in a relevant pharmaceutical patent (US2008/200471 A1) provides a validated synthetic route and a strong intellectual property rationale for its selection over generic sulfonyl chlorides [1].

Sulfonamide Libraries for Kinase and CNS Screening

In medicinal chemistry campaigns focused on kinase inhibition or central nervous system targets, the 2-oxopyrrolidin-1-yl motif is a recognized pharmacophore. This sulfonyl chloride enables the rapid, modular installation of this privileged structure into diverse amine-containing scaffolds. The compound's moderate logP (0.13–1.4) and aqueous solubility (0.44 g/L) are well-suited for generating lead-like molecules with balanced physicochemical properties, a key consideration in early-stage drug discovery .

Agrochemical Intermediate for Crop Protection

Chemical and agrochemical companies can leverage this compound as a versatile building block for the synthesis of novel pesticides and herbicides. Its potent electrophilicity and ability to form stable sulfonamide linkages are essential for creating bioactive molecules for crop protection. The established commercial supply chain ensures consistent quality for larger-scale development projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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